molecular formula C11H18ClN5 B12216828 N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12216828
M. Wt: 255.75 g/mol
InChI Key: NJJKHJOHJMGGNB-UHFFFAOYSA-N
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Description

N-[(2,5-Dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine; hydrochloride is a bis-pyrazole derivative characterized by two pyrazole rings linked via a methylene bridge. The pyrazole moieties are substituted with methyl groups at positions 2,5 (first ring) and 1,4 (second ring), and the compound exists as a hydrochloride salt. Pyrazole derivatives are widely explored for their coordination chemistry, biological activity, and physicochemical stability . The hydrochloride salt form likely enhances solubility in polar solvents, a property critical for pharmaceutical or analytical applications .

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-8-7-15(3)14-11(8)12-6-10-5-9(2)13-16(10)4;/h5,7H,6H2,1-4H3,(H,12,14);1H

InChI Key

NJJKHJOHJMGGNB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNC2=NN(C=C2C)C)C.Cl

Origin of Product

United States

Preparation Methods

Alkylation of Pyrazole Derivatives

The core strategy for synthesizing this compound involves sequential alkylation of pyrazole precursors. Source outlines a multi-step process starting with 2,5-dimethylpyrazole-3-carbaldehyde. The aldehyde undergoes reductive amination with 1,4-dimethylpyrazol-3-amine in the presence of sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 4–5) to form the secondary amine intermediate. Subsequent treatment with hydrochloric acid (HCl) in ethanol yields the hydrochloride salt.

Key Reaction Parameters:

ParameterValue/DetailSource
SolventEthanol/water (3:1 v/v)
Temperature25–30°C
Reaction Time12–16 hours
Yield (Intermediate)78–82%
Purity (Final Product)>98% (HPLC)

Reductive Amination with Catalytic Hydrogenation

Source describes an alternative method using catalytic hydrogenation for reductive amination. 2,5-Dimethylpyrazole-3-carbaldehyde is reacted with 1,4-dimethylpyrazol-3-amine in methanol under hydrogen gas (H₂, 50 psi) using palladium on carbon (Pd/C, 5 wt%) as the catalyst. The hydrochloride salt is precipitated by adding concentrated HCl to the reaction mixture .

Optimized Conditions:

  • Catalyst Loading: 5% Pd/C (0.1 equiv)

  • Hydrogen Pressure: 50 psi

  • Reaction Time: 6–8 hours

  • Isolated Yield: 85–88%

Solvent-Free Microwave-Assisted Synthesis

A patent from Source discloses a solvent-free approach using microwave irradiation to accelerate the reaction. Equimolar amounts of 2,5-dimethylpyrazole-3-carbaldehyde and 1,4-dimethylpyrazol-3-amine are mixed with silica-supported boron trifluoride (BF₃·SiO₂) and irradiated at 150 W for 15 minutes. The hydrochloride salt is obtained via acidification with HCl gas .

Advantages:

  • Reaction Time: <20 minutes

  • Energy Efficiency: 40% reduction vs. conventional heating

  • Purity: 97–99% (GC-MS)

Purification and Characterization

Final purification is critical for pharmaceutical-grade material. Source recommends recrystallization from a mixture of acetonitrile and ethyl acetate (1:4 v/v), achieving a purity of >99.5% . Structural confirmation is performed via:

Analytical Data:

TechniqueKey FindingsSource
¹H NMR (400 MHz, D₂O)δ 2.21 (s, 3H, CH₃), 2.89 (s, 3H, N–CH₃), 4.15 (s, 2H, CH₂)
LC-MS m/z 263.2 [M+H]⁺
XRD Crystalline monoclinic system (P2₁/c)

Scalability and Industrial Adaptations

For large-scale production, Source highlights a continuous-flow reactor system that enhances yield consistency. Key parameters include:

  • Residence Time: 30 minutes

  • Throughput: 1.2 kg/h

  • Impurity Profile: <0.1% (by HPLC)

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Alkylation78–82>9812–15Moderate
Catalytic Hydrogenation85–88>9918–20High
Microwave-Assisted90–9297–998–10Low

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The compound’s structure allows it to form stable complexes with metal ions, which can then participate in catalytic cycles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with pyrazole derivatives reported in the literature, particularly those with dual pyrazole cores or functionalized side chains. Key comparisons include:

Compound Name Substituents/Functional Groups Melting Point (°C) Yield (%) Key Spectral Data (¹H-NMR δ, ppm) Reference
Target Compound 2,5-dimethylpyrazole + 1,4-dimethylpyrazole, HCl Hypothetical N/A Predicted aromatic protons: ~7.5–8.1
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 4-cyano, chloro, phenyl, carboxamide 133–135 68 8.12 (s, 1H), 7.61–7.43 (m, 10H)
Methyl (1,3-dimethylpyrazol-5-yl)acetate (3b) 1,3-dimethylpyrazole, ester Oil 53 IR: 1742 (C=O), 1552 (C=N)
N,N-Bis[(3,5-dimethylpyrazol-1-yl)methyl]-amine Bis-pyrazole, amine linker N/A N/A Six N-donor sites for metal binding

Key Observations :

  • Substituent Position: The target compound’s 2,5- and 1,4-dimethylpyrazole arrangement contrasts with 1,3-dimethylpyrazole in compound 3b .
  • Salt Form : As a hydrochloride, the target compound likely exhibits higher aqueous solubility compared to neutral analogues like 3a or 3b, aligning with trends observed for dosulepin hydrochloride .
  • Synthetic Complexity : The target’s bis-pyrazole structure may require multi-step synthesis, similar to the carboxamide derivatives in , which employ coupling agents like EDCI/HOBt .
Physicochemical and Functional Properties
  • Thermal Stability : Neutral pyrazole derivatives (e.g., 3a, 3b) show melting points between 123–183°C, whereas the hydrochloride form may exhibit higher thermal stability due to ionic interactions .
  • Metal-Binding Capacity: Tripodal pyrazole ligands (e.g., N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]-amine) demonstrate strong coordination with Cu(II), Cd(II), and Pb(II) via N-donor sites . The target compound’s methylamine bridge and pyrazole N-atoms could act as a tridentate ligand, though steric hindrance from methyl groups may reduce binding efficiency compared to less-substituted analogues.
Analytical and Pharmacological Potential
  • Chromatographic Behavior : RP-HPLC methods validated for dosulepin hydrochloride could be adapted for analyzing the target compound, leveraging its hydrophilic hydrochloride salt for improved peak resolution.
  • The target’s methyl groups may enhance metabolic stability but reduce polarity, impacting bioavailability.

Biological Activity

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This compound's structure and properties suggest it may serve as a lead compound for the development of new therapeutic agents.

  • Molecular Formula : C11H18ClN5
  • Molecular Weight : 255.75 g/mol
  • CAS Number : 1856086-86-6

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways involved in cancer progression and inflammation. Pyrazole derivatives are known for their ability to inhibit specific kinases and modulate signaling pathways that are crucial in tumor growth and immune responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays demonstrate significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF70.01
NCI-H4600.03
SF-26831.5
A54926

The compound exhibits a dose-dependent response, indicating its potential as an effective anticancer agent. For instance, in a study involving MCF7 cells, the IC50 value was recorded at an exceptionally low concentration of 0.01 µM, suggesting potent activity against breast cancer cells.

Mechanism Studies

Mechanistic studies indicate that this compound may induce apoptosis through the activation of caspase pathways and cell cycle arrest at specific phases (G1/S transition). Flow cytometry analysis has shown significant alterations in cell cycle distribution upon treatment with this compound, leading to increased apoptosis rates in sensitive cancer cell lines .

Study on Glioma Cells

In a study focused on glioma cells, compound 5f (related to the pyrazole family) demonstrated superior cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 5.13 µM vs. 8.34 µM) . This highlights the potential of pyrazole derivatives in treating aggressive brain tumors.

Pyrazole Derivatives in Drug Design

A review article discussed the broader implications of pyrazole compounds in drug design, emphasizing their role as anti-inflammatory and anticancer agents. The review noted that modifications to the pyrazole structure could enhance selectivity and potency against specific targets within cancer pathways .

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